

Technical Support Center: Improving Helium Concentration Measurements in Water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-water

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This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to enhance the accuracy of dissolved helium measurements.

Section 1: Frequently Asked Questions (General)

Q1: What are the primary methods for measuring dissolved helium in water? A1: The two primary, high-sensitivity methods for measuring dissolved helium in water are Mass Spectrometry (MS) and Gas Chromatography (GC).^{[1][2]} Mass spectrometry, often using a dedicated helium leak detector, is highly accurate for detecting very small leaks or concentrations.^[2] Gas chromatography can be used as a lower-cost alternative to mass spectrometry for applications like screening groundwater samples before dating analysis.^{[1][3]}

Q2: Why is helium a good tracer gas for these measurements? A2: Helium is an ideal tracer gas due to several key properties: it is inert and non-reactive, ensuring it doesn't interact with the sample or equipment.^{[4][5]} Its small atomic size allows it to pass through even minuscule leaks.^[2] Furthermore, it is only present in the atmosphere in trace amounts (about 5 ppm), which simplifies the detection of concentrations above this background level.^{[2][6]}

Q3: What is a typical concentration of helium in water? A3: Water in equilibrium with the atmosphere typically contains about 4.6×10^{-8} cubic centimeters of helium at standard temperature and pressure per gram of water (ccSTP/g).^[3] Concentrations significantly above this level can indicate inputs from other sources, which is often the subject of study.^[3]

Q4: How critical is calibration for accurate measurements? A4: Calibration is absolutely critical for ensuring measurement accuracy. For mass spectrometry, this involves using a calibrated leak, which is a device that permeates a known, stable amount of helium (e.g., in the 10^{-7} to 10^{-8} std-cc/sec range) to calibrate the detector's response.^{[7][8]} For both GC and MS, establishing a calibration curve by analyzing standard solutions of helium in water is essential for determining the helium content of unknown samples.^[9]

Section 2: Troubleshooting Guide: Sample Collection & Handling

This section addresses common issues that arise before the sample reaches the analytical instrument.

Q1: My helium readings are unexpectedly high and variable. What could be causing this during sampling? A1: Unusually high readings often point to contamination during sample collection.

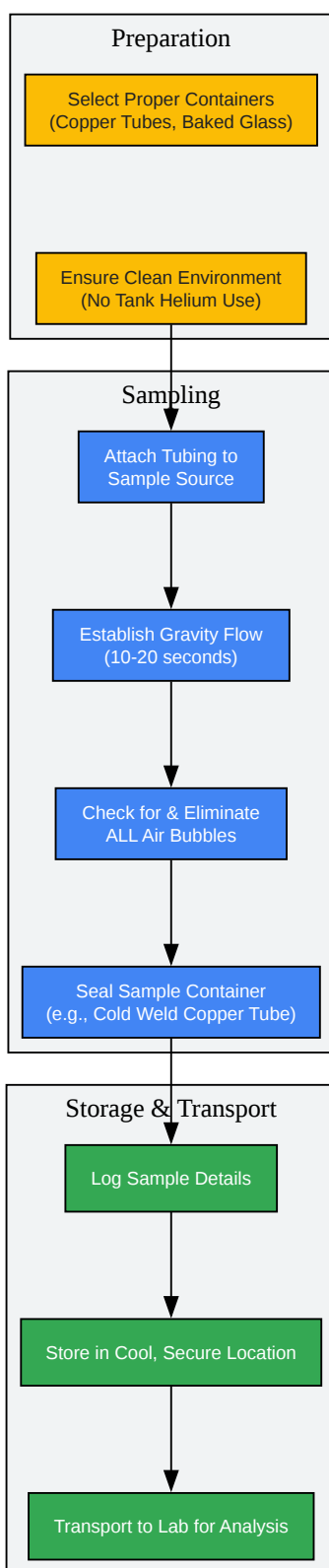
Key sources include:

- **Atmospheric Contamination:** Due to helium's very low solubility, even small air bubbles trapped in the sample can lead to significant helium contamination.^{[10][11]} It is crucial to eliminate all bubbles during sampling.
- **On-site Helium Use:** "Tank helium" used for other purposes on-site (e.g., as a carrier gas for other instruments, welding) can contaminate the local atmosphere and materials, leading to artificially high readings.^{[10][11]} Avoid using tank helium in the sampling area if possible.
- **Improper Materials:** Using materials like certain plastics or glass that have been previously exposed to or soaked in high-concentration helium gas can cause the helium to diffuse into the sample over time.^{[10][11]}

Q2: What are the best practices for storing water samples for helium analysis? A2: Samples for helium analysis must be stored in sealed containers with low permeability to helium. The most common and reliable method involves using clamped copper tubing to seal the sample.^[10] Special types of glass flasks that have been baked at high temperatures (e.g., 600°C) in a helium-free atmosphere can also be used, particularly for long-term storage, to prevent helium from diffusing out of the glass itself and into the sample.^[10]

Q3: How can I create a "clean" sampling environment? A3: To minimize contamination, always sample in an open, well-ventilated area. Protect the sample from rain or sea spray.^[11] Be aware of potential contamination sources like luminous dial watches, which contain tritium and can interfere with combined helium/tritium analysis.^[11] If contamination is suspected from previous work on a vessel or in a lab, swab tests should be performed.^[11]

Below is a workflow for proper sample collection and handling to minimize contamination.



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Diagram 1: Workflow for helium sample collection.

Section 3: Troubleshooting Guide: Instrumentation

Mass Spectrometry (MS)

Q1: The background helium signal on my mass spectrometer is too high. What should I do? A1: A high background signal can mask the signal from your sample and prevent accurate measurement.

- **Check the Environment:** The ambient air in the lab may be contaminated with helium. Use the leak detector in "sniffer" mode to measure the room's helium concentration.[\[12\]](#) If high, ventilate the area.
- **Purge the System:** Use a helium-free gas like dry nitrogen or argon to vent your vacuum chamber instead of room air.[\[12\]](#) This prevents the introduction of atmospheric helium.
- **Check for Leaks:** Ensure the leak detector's own vacuum system is free of leaks.[\[12\]](#)
- **Regulate Helium Spray:** If using a spray probe for leak detection, use a very low flow. A good rule of thumb is a flow that produces only two or three bubbles per second when placed in water.[\[12\]](#)

Q2: My MS system fails to start or shows abnormal signal strength. What are the common causes? A2: These issues can often be traced to the system's core components.

- **System Startup:** Check for unstable power connections, circuit failures, or damaged switches. Also, check for and replace any blown internal fuses.[\[13\]](#)
- **Abnormal Signal:** This may be due to a faulty probe or sensor. Check that the probe connection is secure. If the signal is consistently weak, the sensor may be damaged and require professional repair.[\[13\]](#) You can also try adjusting the instrument's sensitivity or gain settings.[\[13\]](#)
- **Vacuum System:** A failure in the vacuum pump or a loose pipe connection can prevent the system from operating correctly. Check the pump's operation and ensure all connections are tight.[\[13\]](#)

Gas Chromatography (GC)

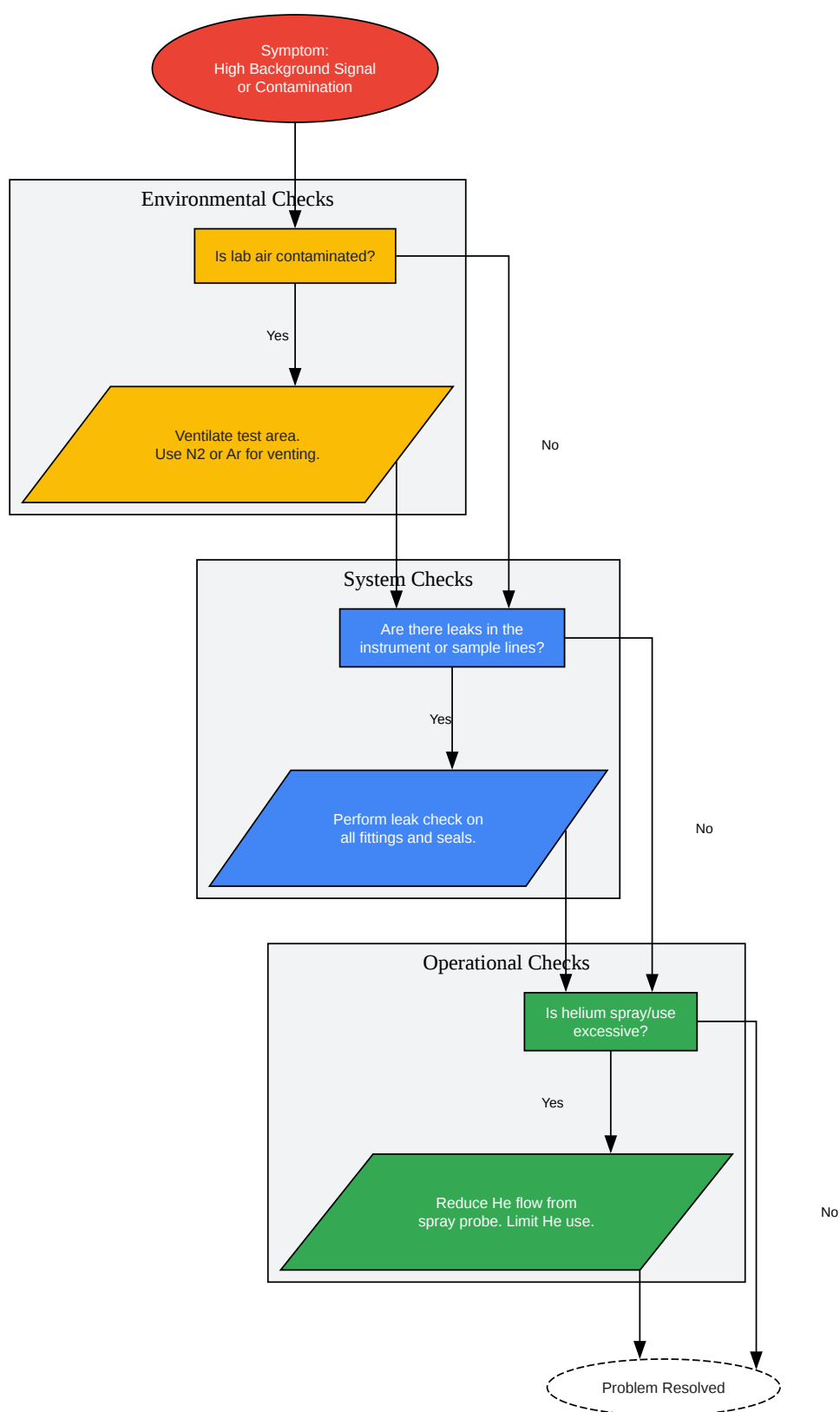
Q1: I'm seeing inconsistent retention times and peak shapes in my chromatograms. What's wrong? A1: Variability in GC results often points to issues with gas flow, temperature, or the injection system.

- **Carrier Gas Flow:** Check that the carrier gas (often helium) is flowing at the correct rate before heating the GC oven; heating a column without carrier gas flow can damage it.[\[14\]](#) Ensure there is sufficient gas for the entire run.[\[14\]](#)[\[15\]](#) Check for leaks in the system, as these can alter flow rates and introduce atmospheric contaminants.[\[16\]](#)
- **Temperature Control:** GC separations are highly sensitive to temperature. Ensure the oven temperature is stable and calibrated, and allow the system to fully equilibrate before starting an analysis.[\[15\]](#)[\[17\]](#)
- **Injection Issues:** Inconsistent injection volumes can cause poor precision.[\[17\]](#) A leaky septum at the injection port is a common problem and should be inspected and replaced regularly.[\[14\]](#)

Q2: There are unexpected peaks in my chromatogram (ghost peaks). Where are they coming from? A2: Ghost peaks are typically caused by contamination.

- **Sample Contamination:** The sample itself may have been contaminated during preparation from solvents, containers, or handling.[\[15\]](#)[\[17\]](#)
- **Injector Contamination:** The injector port may be contaminated, leading to carryover from previous samples.[\[17\]](#)
- **Gas Impurities:** Impurities in the carrier or detector gas can introduce unexpected peaks. Using gas traps to remove water, oxygen, and hydrocarbons is recommended for high-sensitivity applications.[\[16\]](#)[\[18\]](#)

The following diagram illustrates a troubleshooting process for high background signals.



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Diagram 2: Troubleshooting high background signal.

Section 4: Key Experimental Protocols

Protocol for Helium Measurement by Mass Spectrometry

This protocol is based on a vacuum extraction method.^[9]

- **Sample Collection:** Collect approximately 500 cm³ of water in a stainless steel cylinder, ensuring no headspace or bubbles are present.
- **Gas Extraction:** Connect the sample cylinder to an evacuated cylinder of equal volume. Open the valve between them to allow the dissolved gases from the water to expand into the evacuated cylinder.
- **Sample Dilution:** After extraction, add a high-purity, low-helium nitrogen gas to the extracted gas sample to raise the pressure (e.g., to 30 psig).^[9] This provides sufficient volume for analysis.
- **Instrument Calibration:**
 - Connect a calibration standard gas to the mass spectrometer inlet.
 - Set the reference gas flow to a stable rate (e.g., 10-25 cm³/min).^[9]
 - Analyze the standard to calibrate the instrument's response to a known helium concentration.
- **Sample Analysis:**
 - Connect the diluted gas sample from step 3 to the mass spectrometer inlet.
 - Pass the sample through a moisture-removal trap before it enters the analyzer.^[9]
 - Maintain the sample gas flow at the same rate used for calibration (10-25 cm³/min).^[9]
 - The instrument, tuned specifically to helium's mass-to-charge ratio, will measure the helium content.
- **Calculation:** Determine the helium content of the water sample using the calibration established in step 4. The accuracy for this method can be around $\pm 7\%$ for concentrations

above $10 \times 10^{-8} \text{ cm}^3 \text{ He/cm}^3 \text{ H}_2\text{O}$.[\[9\]](#)

Protocol for Helium Measurement by Gas Chromatography

This protocol is based on a headspace and cryogenic enrichment method.[\[1\]](#)

- **Sample Collection:** Collect a water sample of known volume (e.g., 2900 cm^3) in a stainless steel vessel without any contact with the atmosphere.
- **Headspace Creation:** Create a "headspace" of gas above the water sample within the sealed vessel and allow the system to reach thermal equilibrium. This allows the dissolved helium to partition into the gas phase.
- **Cryogenic Enrichment:**
 - Inject a known volume of the headspace gas into the GC system.
 - Pass the gas through a series of columns and a cryogenic trap (e.g., cooled with liquid nitrogen). The trap freezes out other gases, effectively concentrating the helium and neon.[\[1\]](#)
- **Chromatographic Separation:**
 - Rapidly heat the trap to release the helium and neon onto the analytical columns (typically filled with a molecular sieve).
 - The columns separate helium from neon and other remaining trace gases. The carrier gas is typically argon.[\[1\]](#)
- **Detection:** The separated helium is detected by a Thermal Conductivity Detector (TCD). The signal from the detector is registered by computer software.[\[1\]](#)
- **Calibration and Quantification:** Calibrate the system by analyzing a standard gas with a known helium concentration (e.g., $101 \pm 5 \text{ ppm}$ helium in argon).[\[1\]](#) Use the calibration to quantify the helium concentration in the sample. The detection limit for such a method can be as low as $0.67 \times 10^{-8} \text{ cm}^3 \text{ STP/g H}_2\text{O}$.[\[1\]](#)

Section 5: Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to helium measurement methods.

Table 1: Comparison of Common Analytical Methods

Feature	Mass Spectrometry (MS)	Gas Chromatography (GC)
Primary Use	High-sensitivity leak detection, precise quantification	Lower-cost screening, quantification
Typical Accuracy	±7% (method specific)[9]	Agreement generally within 20% of MS[3]
Reported Detection Limit	Method dependent, can be extremely low (e.g., 1×10^{-12} mbar·L/s for leaks)[6]	$\sim 0.67 \times 10^{-8}$ cm ³ STP/g H ₂ O[1]
Pros	Very high sensitivity, high accuracy, fast response time	Lower equipment cost, robust

| Cons | Higher equipment cost, requires vacuum system | Lower sensitivity than MS, can have longer analysis times |

Table 2: Example Calibration Standards for Mass Spectrometry This table is adapted from a study developing a mass spectrometric method and shows the calculated vs. analyzed concentrations for prepared helium-in-water standards.[9]

Standard ID	Calculated He Concentration (cm ³ He/cm ³ H ₂ O)	Analyzed He Concentration (cm ³ He/cm ³ H ₂ O)	Accuracy
1	4.0 x 10 ⁻⁸	4.1 x 10 ⁻⁸	+2.5%
2	20.5 x 10 ⁻⁸	22.5 x 10 ⁻⁸	+9.8%
3	41.0 x 10 ⁻⁸	40.0 x 10 ⁻⁸	-2.4%
4	82.0 x 10 ⁻⁸	78.0 x 10 ⁻⁸	-4.9%
5	136.5 x 10 ⁻⁸	130.0 x 10 ⁻⁸	-4.8%
6	273.0 x 10 ⁻⁸	260.0 x 10 ⁻⁸	-4.8%

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- To cite this document: BenchChem. [Technical Support Center: Improving Helium Concentration Measurements in Water]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14278265#improving-accuracy-of-helium-concentration-measurements-in-water]

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